molecular formula C12H9BrO3S B12065333 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid

Cat. No.: B12065333
M. Wt: 313.17 g/mol
InChI Key: XQTDBVMCRWTBHL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid is a high-value, multifunctional heteroaromatic building block extensively used in medicinal chemistry and materials science research. This compound features two highly versatile functional groups: a bromine atom and a carboxylic acid, which allow for sequential cross-coupling and amide bond formation reactions, respectively. The benzyloxy group acts as a protective moiety that can be selectively removed. Its primary research value lies in its role as a key synthetic intermediate for the construction of complex thiophene-containing scaffolds. These scaffolds are prevalent in the development of active pharmaceutical ingredients (APIs), particularly as kinase inhibitors and other small-molecule therapeutics Source: Ambeed . The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling researchers to introduce diverse aromatic or alkyne substituents at the 4-position of the thiophene ring Source: Manchester Organics . Concurrently, the carboxylic acid at the 2-position can be readily converted to amides, esters, or acid chlorides, facilitating its incorporation into larger molecular architectures. This makes it an indispensable precursor for synthesizing conjugated polymers and organic electronic materials, where thiophene derivatives are prized for their optoelectronic properties. For research purposes only.

Properties

Molecular Formula

C12H9BrO3S

Molecular Weight

313.17 g/mol

IUPAC Name

4-bromo-3-phenylmethoxythiophene-2-carboxylic acid

InChI

InChI=1S/C12H9BrO3S/c13-9-7-17-11(12(14)15)10(9)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)

InChI Key

XQTDBVMCRWTBHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC=C2Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of thiophene compounds, including 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid, exhibit significant anti-inflammatory effects. These compounds have been studied for their potential to treat autoimmune diseases such as rheumatoid arthritis and Crohn's disease by modulating inflammatory pathways.

Anticancer Activity

The compound has shown promise in the treatment of hematologic cancers like multiple myeloma and leukemia. Studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Glioma Treatment

In vitro studies on glioma cells have demonstrated that thiophene derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion. This suggests potential therapeutic applications in treating brain tumors .

Organic Synthesis

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Electrophilic Aromatic Substitution : The bromine atom can facilitate substitution reactions to generate new derivatives.
  • Carboxylic Acid Derivatives : The carboxylic acid group can be converted into esters or amides, expanding the compound's utility in synthetic chemistry.

Material Science

The unique properties of 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid make it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form conductive polymers can be harnessed in electronic devices.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Benzene/Biphenyl Backbone : The thiophene ring in the target compound introduces sulfur-based electronic effects (e.g., π-electron deficiency), enhancing reactivity in cross-coupling reactions compared to benzene derivatives.
  • Carboxylic Acid Position : The carboxylic acid at the 2-position in the thiophene derivative is sterically accessible compared to ortho-substituted biphenyl analogs, favoring direct functionalization .

Cross-Coupling Reactions

  • 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid is amenable to Suzuki-Miyaura coupling due to the bromine atom, enabling aryl/heteroaryl group introduction. This contrasts with 4'-Bromobiphenyl-2-carboxylic acid , which undergoes similar reactions but lacks the thiophene’s electronic versatility .
  • 3-(4-Bromobenzoyl)prop-2-enoic acid () undergoes nucleophilic additions (e.g., with ethyl cyanoacetate) to form heterocycles, a pathway less explored in the target compound .

Physicochemical Properties

Property 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid 4-Bromo-3-methylbenzoic acid 4'-Bromobiphenyl-2-carboxylic acid
Solubility (Polar solvents) Moderate (due to benzyloxy group) Low Low
Melting Point Not reported 215–220°C 180–185°C
Stability Air-stable Hygroscopic Stable under inert conditions

Notable Trends:

  • The benzyloxy group enhances solubility in organic solvents compared to non-ether analogs.
  • Thiophene derivatives generally exhibit lower melting points than benzene-based compounds due to reduced symmetry .

Research Findings and Challenges

  • Synthetic Limitations : The bromine atom in the target compound may compete with the carboxylic acid in reactions, requiring careful optimization to avoid side products .

Biological Activity

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid is a thiophene derivative that has garnered attention due to its notable biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Molecular Structure and Properties

The molecular formula of 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid is C₁₃H₉BrO₃S, with a molecular weight of approximately 305.17 g/mol. The compound features a thiophene ring with a bromine atom and a benzyloxy substituent, contributing to its diverse chemical reactivity and biological activity.

Biological Activities

Research indicates that thiophene derivatives, including 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid, exhibit significant biological activities:

  • Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways, suggesting potential applications in treating autoimmune diseases such as rheumatoid arthritis and Crohn's disease.
  • Anticancer Activity : There is evidence supporting its efficacy against hematologic cancers like multiple myeloma and leukemia. The compound's ability to interact with specific receptors or enzymes involved in cancer pathways is crucial for its therapeutic effects.

The mechanism by which 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid exerts its biological effects involves interactions with various molecular targets. It has been noted for its ability to inhibit enzymes linked to inflammatory responses and cancer progression. This interaction typically leads to the modulation of signaling pathways that are critical in disease states.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-Bromo-3-methoxythiophene-2-carboxylic acidContains a methoxy group instead of a benzyloxy groupDifferent electronic properties due to methoxy group
3-Bromothiophene-2-carboxylic acidLacks the benzyloxy substituentSimpler structure, potentially lower biological activity
5-(3-Methylphenyl)-2-thiophenecarboxylic acidContains a methylphenyl substituentAltered solubility and reactivity compared to target compound

The specific combination of functional groups in 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid enhances its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives:

  • Anti-inflammatory Effects : A study demonstrated that compounds similar to 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid significantly reduced inflammatory markers in animal models of arthritis.
  • Anticancer Potential : Research involving cell lines has shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. For instance, it was found to inhibit cell proliferation in leukemia cell lines at micromolar concentrations.
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific targets within the inflammatory pathway, suggesting that it may serve as a lead compound for further drug development aimed at treating inflammatory diseases.

Q & A

Basic: What are the key structural features and spectroscopic identifiers for 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid?

The compound contains a thiophene ring substituted with a benzyloxy group at position 3, a bromine atom at position 4, and a carboxylic acid group at position 2. Key identifiers include:

  • Molecular formula : C₁₂H₉BrO₃S (derived from analogs in ).
  • SMILES : Brc1c(OCC(=O)O)c(sc1)C(=O)O (modified from ).
  • InChI : InChI=1S/C12H9BrO3S/c13-9-5-17-10(8(9)18-6-7-4-2-1-3-7)11(14)12(15)16/h1-5H,6H2,(H,15,16) (derived from ).
  • Key spectral data : IR (carboxylic acid C=O stretch ~1700 cm⁻¹), ¹H NMR (benzyloxy CH₂ at δ ~4.8 ppm, aromatic protons at δ ~7.3–7.5 ppm) .

Basic: What synthetic routes are commonly employed to prepare 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid?

A typical multistep synthesis involves:

Thiophene functionalization : Bromination at position 4 using N-bromosuccinimide (NBS) in DMF ().

Benzyloxy introduction : Nucleophilic substitution of a hydroxyl group with benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) ().

Carboxylic acid formation : Hydrolysis of a methyl ester precursor using NaOH/EtOH ().
Critical factors : Reaction temperature control (≤80°C to avoid debromination) and purification via column chromatography (silica gel, hexane/EtOAc) .

Advanced: How do competing reaction pathways impact the regioselectivity of substitutions on the thiophene ring?

The electron-withdrawing carboxylic acid group directs electrophilic substitutions (e.g., bromination) to position 4, while the benzyloxy group at position 3 exerts steric hindrance. Computational studies (DFT) suggest that bromination at position 4 is favored by ~8 kcal/mol over position 5 due to resonance stabilization of the intermediate ( ). Contradictions in regioselectivity may arise under strongly acidic conditions, where protonation of the carboxylic acid alters electronic effects .

Advanced: What strategies resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?

Discrepancies in cross-coupling yields (e.g., 40–85%) often stem from:

  • Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves stability with bromothiophenes ( ).
  • Base sensitivity : Use of K₃PO₄ instead of Na₂CO₃ minimizes ester hydrolysis ().
  • Purification challenges : Byproducts from debromination (e.g., 3-benzyloxythiophene-2-carboxylic acid) require rigorous HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Basic: What analytical methods are recommended for purity assessment?

  • HPLC : Reverse-phase C18 column, gradient elution (H₂O/MeCN + 0.1% formic acid), retention time ~8.2 min ( ).
  • TGA/DSC : Decomposition onset ~220°C, confirming thermal stability (analog data from ).
  • Elemental analysis : Acceptable C/H/Br deviation ≤0.3% ().

Advanced: How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

  • Solid state : Stable for >12 months at −20°C in amber vials (moisture <5%) ().
  • Solution state (DMSO) : Degrades by ~15% over 7 days at 25°C due to ester hydrolysis. Additives (e.g., 1% TFA) inhibit degradation .
  • Light sensitivity : UV/Vis exposure (λ >300 nm) accelerates debromination; use UV-filtered containers .

Advanced: What computational models predict its reactivity in nucleophilic aromatic substitution (SNAr)?

DFT studies (B3LYP/6-31G*) highlight:

  • Activation energy : ~22 kcal/mol for substitution at position 4 with piperidine.
  • Charge distribution : Bromine’s σ-hole (+0.15 e) enhances electrophilicity ( ).
  • Contradictions : Experimental rates may deviate by ≤10% due to solvent polarity effects (DMF vs. THF) .

Basic: What are its primary applications in medicinal chemistry?

  • Pharmaceutical intermediate : Used in synthesizing kinase inhibitors (e.g., JAK2) via Suzuki couplings ( ).
  • Biological probes : Fluorescent tagging via carboxylic acid conjugation ( ).

Advanced: How can mechanistic studies address unexpected byproducts in amide coupling reactions?

Common byproducts (e.g., benzyl ether cleavage) arise from:

  • EDCI/HOBt coupling : Competing esterification with benzyl alcohol (traces in DMF). Mitigate by pre-activating the carboxylic acid with ClCOCOCl ().
  • Temperature effects : Reactions above 25°C promote racemization (≥5% by chiral HPLC) .

Advanced: What crystallographic data inform its solid-state packing behavior?

Single-crystal XRD (analogs in ):

  • Space group : P2₁/c.
  • Intermolecular interactions : O−H···O hydrogen bonds (2.8 Å) between carboxylic acid dimers and C−Br···π contacts (3.3 Å) stabilize the lattice .

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